molecular formula C13H19N B074813 4-Benzyl-1-methylpiperidine CAS No. 1557-31-9

4-Benzyl-1-methylpiperidine

Cat. No. B074813
CAS RN: 1557-31-9
M. Wt: 189.3 g/mol
InChI Key: QLAQDAALXYBLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-methylpiperidine is a chemical compound that belongs to the piperidine family. It is a heterocyclic compound that contains a piperidine ring and a benzyl group. This compound is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Benzyl-1-methylpiperidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it inhibits the reuptake of dopamine, which results in an increase in the concentration of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Benzyl-1-methylpiperidine are not fully understood. However, it is believed to have an impact on the dopamine system in the brain. This can result in an increase in dopamine levels, which can lead to a feeling of euphoria and increased motivation. It may also have an impact on other neurotransmitter systems in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Benzyl-1-methylpiperidine in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also a versatile compound that can be used in a variety of different experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research involving 4-Benzyl-1-methylpiperidine. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of the compound. This could lead to the development of new drugs and pharmaceuticals that target the dopamine system. Another direction is to explore the use of 4-Benzyl-1-methylpiperidine as a chiral auxiliary in asymmetric synthesis. This could lead to the development of new methods for the synthesis of complex organic molecules. Additionally, 4-Benzyl-1-methylpiperidine could be used as a starting material for the synthesis of new ligands in coordination chemistry.

Synthesis Methods

The synthesis of 4-Benzyl-1-methylpiperidine can be achieved by the reaction of benzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-Benzyl-1-methylpiperidine as the main product. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

4-Benzyl-1-methylpiperidine is widely used in scientific research due to its unique properties. It is used as a building block for the synthesis of various compounds. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Moreover, it is used as a precursor for the synthesis of various drugs and pharmaceuticals.

properties

CAS RN

1557-31-9

Product Name

4-Benzyl-1-methylpiperidine

Molecular Formula

C13H19N

Molecular Weight

189.3 g/mol

IUPAC Name

4-benzyl-1-methylpiperidine

InChI

InChI=1S/C13H19N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

QLAQDAALXYBLIF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC2=CC=CC=C2

Canonical SMILES

CN1CCC(CC1)CC2=CC=CC=C2

Other CAS RN

1557-31-9

synonyms

4-benzyl-1-methyl-piperidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.